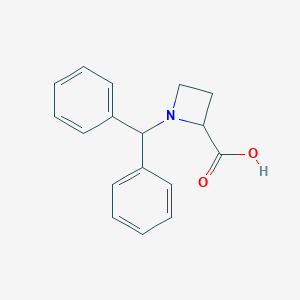

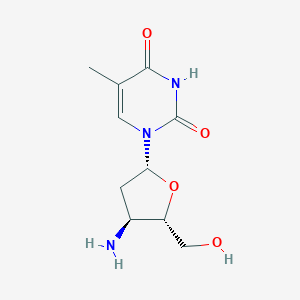

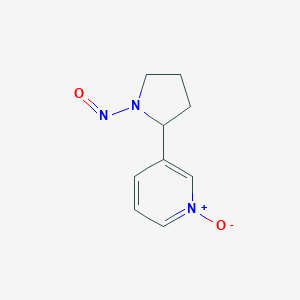

![molecular formula C11H11ClO3S B022379 4-[2-氯-4-(甲硫基)苯基]-4-氧代丁酸 CAS No. 103860-95-3](/img/structure/B22379.png)

4-[2-氯-4-(甲硫基)苯基]-4-氧代丁酸

描述

The synthesis, molecular structure, chemical reactions, and properties of 4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid and related compounds have been explored in several studies. These compounds have been identified as potent inhibitors of certain enzymes, demonstrating significant biological activity, which suggests their potential utility in various applications beyond pharmacological uses, particularly in the fields of organic and medicinal chemistry.

Synthesis Analysis

Synthesis pathways for similar compounds have been detailed in the literature, indicating a variety of methods for preparing 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, which show potent inhibition of enzymes like kynurenine-3-hydroxylase. Such methods often involve the reaction of methyl esters of aroylpyruvic acids with specific amines in mixed solvents, showcasing the versatility and adaptability of synthetic strategies in producing these compounds (Drysdale et al., 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using techniques such as FT-IR, NMR, and single crystal X-ray diffraction. These studies reveal intricate details about the molecular conformation, intramolecular hydrogen bonds, and the stabilization of the molecular structure through short intramolecular OH---O hydrogen bonds (Sirajuddin et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their derivatives have been explored, with findings indicating that these compounds can undergo various reactions to form a wide range of products. The antimicrobial activity of these compounds, as well as their reactions to form silver salts, highlights their chemical versatility and potential for application in antibacterial treatments (Gein et al., 2020).

Physical Properties Analysis

The physical properties of similar compounds, such as melting points, solubility, and crystalline structure, have been characterized to a lesser extent in the available literature. However, the detailed crystal and molecular structure analyses provide essential insights into their physical characteristics and the factors influencing their stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity patterns, stability under various conditions, and interactions with biological molecules, have been a focus of several studies. For instance, the interaction with DNA and antioxidant activities suggests these compounds' significant chemical properties and their implications for further research and development in various chemical and biological applications (Sirajuddin et al., 2015).

科学研究应用

-

Neuroprotection and Anti-neuroinflammatory Agents

- Field : Pharmaceutical Research

- Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. These compounds were evaluated for their neuroprotective and anti-neuroinflammatory activity .

- Methods : The compounds were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis. Their neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

-

Synthesis and Applications of m-Aryloxy Phenols

- Field : Chemistry

- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants. They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

- Methods : Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

- Results : In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

-

Antibacterial Activity of Schiff Base Complexes

-

Preparation of Etoricoxib

- Field : Pharmaceutical Chemistry

- Application : An improved process for preparing Etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID), has been developed. This process uses substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom .

- Methods : The process involves the preparation of the intermediate β-chlorovinamidinium salts. The purification of Etoricoxib as well as the intermediates is also described .

- Results : The process provides an improved method for the synthesis of Etoricoxib .

-

Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. A new method for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been developed .

- Methods : The method involves a radical approach to the protodeboronation of alkyl boronic esters .

- Results : The new method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

-

Synthesis of Novel Triazole Derivatives

- Field : Medicinal Chemistry

- Application : The synthesis of ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate, a novel triazole derivative, has been reported .

- Methods : The synthesis involves the oxidation of the intermediate with nitric acid at room temperature .

- Results : The synthesized triazole derivatives could potentially have various pharmacological applications .

-

Preparation of Etoricoxib

- Field : Pharmaceutical Chemistry

- Application : An improved process for preparing Etoricoxib, a nonsteroidal anti-inflammatory drug (NSAID), has been developed. This process uses substituted β-chlorovinaniidinium salts containing a cyclic group, optionally containing a heteroatom .

- Methods : The process involves the preparation of the intermediate β-chlorovinamidinium salts. The purification of Etoricoxib as well as the intermediates is also described .

- Results : The process provides an improved method for the synthesis of Etoricoxib .

-

Protodeboronation of Pinacol Boronic Esters

- Field : Organic Chemistry

- Application : Pinacol boronic esters are highly valuable building blocks in organic synthesis. A new method for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been developed .

- Methods : The method involves a radical approach to the protodeboronation of alkyl boronic esters .

- Results : The new method allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

-

Synthesis of Novel Triazole Derivatives

- Field : Medicinal Chemistry

- Application : The synthesis of ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate, a novel triazole derivative, has been reported .

- Methods : The synthesis involves the oxidation of the intermediate with nitric acid at room temperature .

- Results : The synthesized triazole derivatives could potentially have various pharmacological applications .

未来方向

属性

IUPAC Name |

4-(2-chloro-4-methylsulfanylphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3S/c1-16-7-2-3-8(9(12)6-7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBIKYNSQHYUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)C(=O)CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645484 | |

| Record name | 4-[2-Chloro-4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric acid | |

CAS RN |

103860-95-3 | |

| Record name | 4-[2-Chloro-4-(methylsulfanyl)phenyl]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

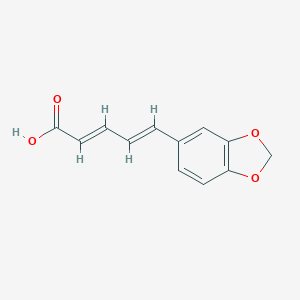

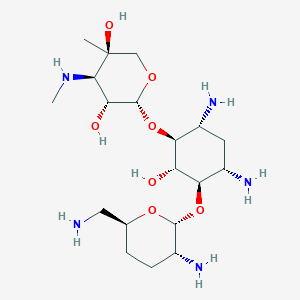

![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)

![Butyl N-[3-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B22327.png)